2,3-Dibromo-3-phenylpropanoyl chloride
Description
Significance of Halogenated Aliphatic Acyl Halides as Synthetic Intermediates
Halogenated organic compounds are fundamental in organic chemistry, serving as pivotal intermediates and building blocks for a wide array of transformations. nih.govteachy.ai Their applications span the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov Specifically, halogenated aliphatic acyl halides combine the high reactivity of the acyl halide functional group with the synthetic versatility offered by the carbon-halogen bonds.
The presence of halogens on the aliphatic chain introduces additional reaction sites. For instance, α-halo carbonyl compounds are valuable precursors in nucleophilic substitution reactions, where the halogen acts as a leaving group. libretexts.org These compounds can be used to form new carbon-carbon and carbon-heteroatom bonds, making them essential tools for molecular construction. The conversion of carboxylic acids into acyl halides, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), is a common strategy to "activate" the carboxyl group for subsequent nucleophilic acyl substitution reactions. orgoreview.comlibretexts.org
Contextualization of 2,3-Dibromo-3-phenylpropanoyl Chloride as a Model Compound
2,3-Dibromo-3-phenylpropanoyl chloride is a specific example of a halogenated aliphatic acyl halide. It is derived from its corresponding carboxylic acid, 2,3-dibromo-3-phenylpropionic acid. nih.gov The structure incorporates three key reactive centers: the highly electrophilic acyl chloride group, and two bromine atoms on the adjacent (α and β) carbons.
This trifunctional nature makes it a versatile reagent for synthetic chemists. The acyl chloride can undergo nucleophilic acyl substitution, while the bromine atoms can be targeted in elimination reactions to form unsaturated systems or in substitution reactions with various nucleophiles. The phenyl group also influences the compound's reactivity and provides a scaffold for building more complex aromatic molecules. This compound is often supplied to researchers for early discovery studies, highlighting its role as a specialized chemical building block. sigmaaldrich.com
Below are the key chemical properties of 2,3-Dibromo-3-phenylpropanoyl chloride:
| Property | Value |
| CAS Number | 93696-65-2 |
| Molecular Formula | C₉H₇Br₂ClO |
| Molecular Weight | 326.417 g/mol |
| MDL Number | MFCD00090116 |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Overview of Research Trajectories for Complex Organohalogen Compounds
The study of organohalogen compounds is a dynamic area of chemical research. While historically some organohalogens have raised environmental concerns, they are also found in numerous natural products and are essential components in many pharmaceuticals and advanced materials. nih.gov Research in this field is multifaceted, focusing on several key areas:
Development of Novel Synthetic Methods: A primary goal is the creation of efficient and selective methods for synthesizing complex molecules. ekb.eg This includes the development of new catalytic systems to control stereoselectivity and regioselectivity in halogenation and subsequent reactions. ekb.egrsc.org The aim is to assemble intricate molecular architectures from simpler, readily available starting materials. acs.org
Cross-Coupling Reactions: Organohalides are critical substrates in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Research continues to expand the scope of these reactions to include a wider variety of functional groups and to achieve these transformations under milder conditions.
Understanding Reaction Mechanisms: Detailed mechanistic studies allow chemists to better control reaction outcomes and to design more efficient synthetic routes. For organohalogen compounds, this involves investigating the interplay between different reactive sites within a molecule, such as in polyhalogenated systems.
Applications in Materials Science and Medicinal Chemistry: The unique properties imparted by halogens (e.g., lipophilicity, metabolic stability) make organohalogen compounds valuable in drug design. teachy.ai Ongoing research seeks to synthesize novel halogenated compounds and evaluate their biological activity and material properties.
The synthesis and application of compounds like 2,3-Dibromo-3-phenylpropanoyl chloride are situated within this broader context, providing chemists with specialized tools to advance these research frontiers.
Properties
CAS No. |
93696-65-2 |
|---|---|
Molecular Formula |
C9H7Br2ClO |
Molecular Weight |
326.41 g/mol |
IUPAC Name |
2,3-dibromo-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C9H7Br2ClO/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H |
InChI Key |
BOBCYEPTLFPZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)Cl)Br)Br |
Origin of Product |
United States |
Stereochemical Aspects and Stereoselective Synthesis of 2,3 Dibromo 3 Phenylpropanoyl Chloride Derivatives
Enantiomerism and Diastereomerism in 2,3-Dibromo-3-phenylpropanoyl Systems
The structure of 2,3-dibromo-3-phenylpropanoyl chloride contains two adjacent chiral centers at the C2 and C3 positions. The presence of these stereocenters means that the molecule can exist in a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers.
These four stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light. The pairs of enantiomers for 2,3-dibromo-3-phenylpropanoyl chloride are (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R).
The relationship between any two stereoisomers that are not enantiomers is diastereomeric. Diastereomers are not mirror images of each other and have different physical and chemical properties. This difference in properties is the basis for their separation. For instance, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.
The specific three-dimensional arrangement of the bromine atoms and the phenyl group relative to the propanoyl chloride backbone defines the erythro and threo diastereomeric forms. The erythro isomers have similar substituents on the same side in a Fischer projection, while the threo isomers have them on opposite sides.
Table 1: Stereoisomers of 2,3-Dibromo-3-phenylpropanoyl Chloride
| Configuration | Relationship |
| (2R, 3R) | Enantiomer of (2S, 3S) |
| (2S, 3S) | Enantiomer of (2R, 3R) |
| (2R, 3S) | Enantiomer of (2S, 3R) |
| (2S, 3R) | Enantiomer of (2R, 3S) |
| (2R, 3R) and (2R, 3S) | Diastereomers |
| (2R, 3R) and (2S, 3R) | Diastereomers |
| (2S, 3S) and (2R, 3S) | Diastereomers |
| (2S, 3S) and (2S, 3R) | Diastereomers |
Strategies for Stereoselective Synthesis of Dibrominated Acyl Halides
The controlled synthesis of a specific stereoisomer of 2,3-dibromo-3-phenylpropanoyl chloride is a significant challenge in synthetic organic chemistry. Stereoselective strategies aim to favor the formation of one stereoisomer over the others.
Asymmetric Induction in Bromination Reactions
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, catalyst, or environment. wikipedia.org In the context of synthesizing 2,3-dibromo-3-phenylpropanoyl chloride, this can be achieved by starting with a chiral precursor or using a chiral brominating agent. The inherent chirality of the starting material can direct the incoming bromine atoms to a specific face of the molecule, leading to a diastereoselective or enantioselective outcome.
Chiral Auxiliaries in the Synthesis of Related α,β-Dibromo Carbonyl Compounds
A powerful strategy for stereoselective synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed.
For the synthesis of α,β-dibromo carbonyl compounds, a chiral auxiliary, such as a chiral oxazolidinone or pseudoephedrine, can be attached to the parent α,β-unsaturated acid (cinnamic acid) to form a chiral amide. wikipedia.orgnih.gov The subsequent bromination of the double bond is then directed by the steric and electronic properties of the chiral auxiliary, leading to the preferential formation of one diastereomer of the dibrominated product. Finally, cleavage of the auxiliary would yield the enantiomerically enriched 2,3-dibromo-3-phenylpropanoic acid, which can then be converted to the acyl chloride.
Stereoselective Transformations Leading to Phenylpropanoyl Derivatives
Stereoselectivity can also be achieved through transformations of existing chiral molecules. For instance, starting with an enantiomerically pure precursor that already contains one of the desired chiral centers can influence the stereochemistry of the second chiral center upon bromination. The bromination of trans-cinnamic acid, for example, results in the formation of 2,3-dibromo-3-phenylpropanoic acid. researchgate.net While this specific reaction on an achiral substrate yields a racemic mixture, employing a chiral catalyst or reagent during the bromination could potentially lead to an enantiomerically enriched product.
Resolution and Separation of Stereoisomers
When a stereoselective synthesis is not perfectly efficient, or if a racemic mixture is obtained, the separation of the different stereoisomers becomes necessary.
Diastereomer Separation Techniques (e.g., Crystallization)
The separation of diastereomers is generally more straightforward than the resolution of enantiomers due to their differing physical properties. researchgate.net Techniques such as fractional crystallization can be employed to separate diastereomers. This method relies on the differences in solubility between the diastereomers in a particular solvent system. ucl.ac.uk
In the case of 2,3-dibromo-3-phenylpropanoic acid, a precursor to the acyl chloride, different polymorphs have been observed upon crystallization, which can influence the separation process. researchgate.net By carefully selecting the crystallization conditions, it is possible to selectively precipitate one diastereomer, leaving the other in solution. This process can be repeated to achieve high diastereomeric purity. Once the diastereomers of the carboxylic acid are separated, they can be individually converted to the corresponding pure stereoisomers of 2,3-dibromo-3-phenylpropanoyl chloride.
Chiral Chromatographic Approaches for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial after any stereoselective synthesis. heraldopenaccess.usmdpi.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for separating and quantifying enantiomers. heraldopenaccess.usjiangnan.edu.cnphenomenex.com
The fundamental principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase, leading to the formation of transient diastereomeric complexes. chiralpedia.com These complexes have different association energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. sigmaaldrich.com The choice of CSP and the mobile phase composition are critical for achieving optimal resolution.
For derivatives of 2,3-dibromo-3-phenylpropanoyl chloride, which are often esters or amides formed by reacting the acyl chloride, polysaccharide-based CSPs are particularly effective. These include phases derived from cellulose (B213188) or amylose (B160209), such as those coated or immobilized with derivatives like tris(3,5-dimethylphenylcarbamate). These CSPs offer a complex chiral environment with grooves and cavities, facilitating chiral recognition through a combination of hydrogen bonding, π-π stacking, and steric interactions. sigmaaldrich.com
The enantiomeric excess is calculated from the chromatogram by comparing the peak areas of the two enantiomers. For a mixture of enantiomers R and S, the formula is:
ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100
The following table illustrates typical chromatographic conditions that could be employed for the chiral separation of a derivative, such as the methyl ester of 2,3-dibromo-3-phenylpropanoic acid.
Table 1: Illustrative HPLC Conditions for Chiral Separation of a 2,3-Dibromo-3-phenylpropanoic Acid Derivative
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected tR (Enantiomer 1) | ~8.5 min |
| Expected tR (Enantiomer 2) | ~10.2 min |
Note: This data is illustrative and serves as an example of a typical method.
Determination of Absolute Configuration for Chiral Derivatives
While chiral chromatography can quantify the ratio of enantiomers, it does not inherently reveal their absolute configuration (i.e., the actual R or S designation at each chiral center). uma.es Determining the absolute stereochemistry requires more advanced analytical techniques that can probe the three-dimensional structure of the molecule.
X-ray Crystallography stands as the definitive method for determining absolute configuration. This technique requires the formation of a high-quality single crystal of an enantiomerically pure derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions in three-dimensional space, providing an unambiguous assignment of the R/S configuration. acs.orgacs.org For derivatives of 2,3-dibromo-3-phenylpropanoic acid, obtaining a suitable crystal may be the primary challenge. researchgate.netdntb.gov.uasci-hub.se
Vibrational Circular Dichroism (VCD) is another powerful technique that determines absolute configuration on samples in the solution state, eliminating the need for crystallization. nih.govbiotools.uschemistryworld.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net The experimental VCD spectrum is then compared to a spectrum predicted by quantum-mechanical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the (2R,3R)-isomer). A match between the experimental and calculated spectra confirms the absolute configuration of the sample. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) offers a non-destructive method for assigning absolute configuration. nih.govunipi.it In the presence of a CSA, the enantiomers of a chiral analyte form transient, non-covalent diastereomeric complexes. researchgate.netmdpi.com These complexes exhibit different NMR spectra, resulting in chemical shift non-equivalence (Δδ) for specific protons. By using a CSA with a known absolute configuration and observing consistent patterns in the chemical shift differences across a range of similar compounds, a model can be developed to assign the absolute configuration of the analyte. For instance, the widely used Mosher's method, or modifications thereof, can be applied to alcohol or amine derivatives of the parent acid chloride. mdpi.com
The table below summarizes these key techniques for determining absolute configuration.
Table 2: Methods for Determining Absolute Configuration of Chiral 2,3-Dibromo-3-phenylpropanoyl Chloride Derivatives
| Method | Principle | Sample Requirements | Key Advantage |
|---|---|---|---|
| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal to determine the 3D atomic arrangement. | Enantiomerically pure single crystal. | Provides unambiguous, definitive structural proof. |
| Vibrational Circular Dichroism (VCD) | Compares the experimental VCD spectrum with quantum-mechanically calculated spectra for a known configuration. | Enantiomerically pure sample in solution. | Applicable to non-crystalline samples (oils, liquids). biotools.us |
| NMR with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes in solution, leading to observable differences in NMR chemical shifts (Δδ). | Enantiomerically pure or enriched sample in solution. | Non-destructive and requires relatively small sample quantities. |
This table provides a summary of common analytical methods and their general principles.
Reactivity and Reaction Pathways of 2,3 Dibromo 3 Phenylpropanoyl Chloride
Nucleophilic Acyl Substitution Reactions
The acyl chloride moiety is the most reactive site for nucleophilic attack in the molecule. As a carboxylic acid derivative, it readily undergoes nucleophilic acyl substitution, a class of reactions characterized by an addition-elimination mechanism. masterorganicchemistry.comkhanacademy.org This high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the fact that the chloride ion is an excellent leaving group. youtube.com
The reaction of 2,3-Dibromo-3-phenylpropanoyl chloride with alcohols or amines is a direct and efficient method for the synthesis of corresponding esters and amides. This transformation follows the characteristic two-step addition-elimination pathway where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the final substitution product. masterorganicchemistry.combyjus.com
Esterification: When treated with an alcohol (R-OH), the acyl chloride is converted into an ester. This reaction proceeds readily, often at room temperature, and does not typically require a catalyst, unlike Fischer esterification of carboxylic acids.
Amidation: The reaction with ammonia, primary amines (R-NH₂), or secondary amines (R₂NH) yields primary, secondary, or tertiary amides, respectively. libretexts.orglibretexts.org These reactions are often vigorous and exothermic. chemguide.co.uk A base, such as pyridine (B92270) or a tertiary amine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form an unreactive ammonium (B1175870) salt with the amine nucleophile. libretexts.orgfishersci.it
| Nucleophile | Formula | Product Class | Product Structure |
| Alcohol | R-OH | Ester | |
| Primary Amine | R-NH₂ | Secondary Amide | |
| Secondary Amine | R₂NH | Tertiary Amide |
Interactive Data Table: Click on a row to highlight the reaction pathway.
The high electrophilicity of the acyl chloride group allows it to react with a wide array of nucleophiles beyond simple alcohols and amines. The general principle remains the same: the nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride leaving group.
Alcohols and Amines: As previously discussed, these are common nucleophiles leading to esters and amides. The reactions are generally high-yielding and rapid. libretexts.org
Hydrazines: Reacting 2,3-Dibromo-3-phenylpropanoyl chloride with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) would result in the formation of the corresponding hydrazide. The reaction mechanism is analogous to amidation, with the nitrogen of the hydrazine acting as the nucleophile.
The following table summarizes the outcomes of these nucleophilic acyl substitution reactions.
| Nucleophile | Example | Product Type |
| Water | H₂O | Carboxylic Acid |
| Alcohol | CH₃CH₂OH (Ethanol) | Ester |
| Amine (Primary) | CH₃NH₂ (Methylamine) | N-Substituted Amide |
| Amine (Secondary) | (CH₃)₂NH (Dimethylamine) | N,N-Disubstituted Amide |
| Hydrazine | H₂N-NH₂ | Hydrazide |
| Carboxylate Salt | CH₃COO⁻Na⁺ | Acid Anhydride |
Interactive Data Table: Explore the products formed from different nucleophiles.
Transformations Involving the Dibromo Moiety
While the acyl chloride is the most reactive site, the two bromine atoms on the adjacent carbons provide another avenue for chemical transformations, primarily through elimination reactions.
The vicinal dibromide structure of 2,3-Dibromo-3-phenylpropanoyl chloride is primed for elimination reactions to form a carbon-carbon double bond. ksu.edu.sa Such reactions typically proceed via an E2 (bimolecular elimination) mechanism in the presence of a strong, hindered base, or an E1 (unimolecular elimination) mechanism under different conditions. chegg.comlumenlearning.com The analogous compound, 2,3-dibromo-3-phenylpropanoic acid, is known to undergo elimination when treated with a base like potassium carbonate to yield β-bromostyrene derivatives. chegg.comoxinst.com
Depending on the reaction conditions and which proton is abstracted, the elimination of hydrogen bromide (HBr) from 2,3-Dibromo-3-phenylpropanoyl chloride can lead to the formation of α,β-unsaturated acyl chlorides, which are valuable synthetic intermediates. organic-chemistry.orgresearchgate.net
| Reagent/Conditions | Probable Mechanism | Potential Unsaturated Product |
| Potassium tert-butoxide (t-BuOK) | E2 | (Z/E)-2-Bromo-3-phenylpropenoyl chloride |
| Sodium Ethoxide (NaOEt) in Ethanol | E2 | (Z/E)-2-Bromo-3-phenylpropenoyl chloride |
| Heating in a polar protic solvent (e.g., H₂O) | E1 | (Z/E)-2-Bromo-3-phenylpropenoyl chloride |
Interactive Data Table: Compare conditions for elimination reactions.
The carbon-bromine bonds can also be targeted through radical pathways. Radical reactions provide methods for functional group interconversions that are complementary to ionic mechanisms.
Radical Dehalogenation: A common radical reaction is the reduction of alkyl halides to alkanes. libretexts.org Treatment of 2,3-Dibromo-3-phenylpropanoyl chloride with a radical initiator (like AIBN) and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH), could potentially reduce one or both C-Br bonds to C-H bonds. libretexts.org This would convert the dibromo compound into a monobromo or fully saturated propanoyl chloride derivative.
Other Interconversions: The bromine atoms, being good leaving groups, could theoretically be replaced by other functional groups via nucleophilic substitution, although elimination reactions are often competitive or favored for vicinal dihalides. vanderbilt.edufiveable.me
Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Acylation)
The acyl chloride functional group can act as an electrophile in Friedel-Crafts acylation reactions. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This powerful carbon-carbon bond-forming reaction allows for the introduction of an acyl group onto an aromatic ring. libretexts.org The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). lumenlearning.commasterorganicchemistry.com
The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a resonance-stabilized acylium ion. sigmaaldrich.comlibretexts.org This highly electrophilic species is then attacked by the nucleophilic π-system of another aromatic compound (e.g., benzene) to form a ketone, following the standard electrophilic aromatic substitution pathway. byjus.comlibretexts.org
A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group. wikipedia.org This deactivation prevents further acylation of the product ring. organic-chemistry.orglibretexts.org
| Aromatic Substrate | Lewis Acid Catalyst | Product Name |
| Benzene | AlCl₃ | 1-Aryl-2,3-dibromo-3-phenylpropan-1-one |
| Toluene | AlCl₃ | 1-(p-tolyl)-2,3-dibromo-3-phenylpropan-1-one (major) |
| Anisole | FeCl₃ | 1-(p-methoxyphenyl)-2,3-dibromo-3-phenylpropan-1-one (major) |
Interactive Data Table: View the products of Friedel-Crafts acylation with various substrates.
Mechanistic Investigations of Key Transformations
The reactivity of 2,3-dibromo-3-phenylpropanoyl chloride is characterized by the interplay of its functional groups: the acyl chloride, the vicinal dibromides, and the phenyl group. Understanding the mechanisms of its formation and subsequent reactions is crucial for predicting its behavior and harnessing its synthetic potential.
Elucidation of Reaction Mechanisms in Dibromination and Subsequent Reactions
The formation of the 2,3-dibromo-3-phenylpropanoyl moiety typically originates from the electrophilic addition of bromine to a cinnamoyl derivative, such as trans-cinnamic acid. The mechanism of this dibromination reaction is well-established and proceeds through a stereospecific pathway. scribd.comstudylib.netalfredstate.edu
The initial step involves the attack of the electron-rich carbon-carbon double bond of the alkene on a bromine molecule. This interaction leads to the formation of a cyclic bromonium ion intermediate. youtube.com The formation of this bridged ion is a key feature of the mechanism and dictates the stereochemical outcome of the reaction. studylib.netalfredstate.edu The presence of the phenyl group can influence the stability of this intermediate. youtube.com
Subsequently, a bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium bridge, following an SN2-like pathway. studylib.net This backside attack results in the anti-addition of the two bromine atoms across the former double bond. studylib.netalfredstate.eduyoutube.com When starting with trans-cinnamic acid, this anti-addition leads to the formation of the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid. stackexchange.com
Subsequent reactions of the 2,3-dibromo-3-phenylpropanoic acid core often involve elimination reactions, specifically dehydrobromination, to form various unsaturated products. The mechanism of these eliminations is highly dependent on the reaction conditions, such as the base used and the solvent. stackexchange.comechemi.com
Under conditions favoring a bimolecular elimination (E2 mechanism), a strong, non-hindered base will abstract a proton from the carbon adjacent to the bromine atom, while simultaneously, the bromide ion departs. The stereochemistry of the starting material plays a crucial role in determining the product of an E2 reaction, which requires an anti-periplanar arrangement of the proton and the leaving group. stackexchange.com
Alternatively, in the presence of a weaker base and a polar, protic solvent that can stabilize carbocation intermediates, an E1 mechanism may be favored. stackexchange.comechemi.com This pathway involves the initial departure of a bromide ion to form a carbocation, which is then deprotonated in a subsequent step. The benzylic bromine is more likely to leave first due to the resonance stabilization of the resulting carbocation by the adjacent phenyl ring. stackexchange.com
The acyl chloride moiety in 2,3-dibromo-3-phenylpropanoyl chloride is also a site of reactivity, susceptible to nucleophilic acyl substitution. However, the interplay between elimination reactions involving the dibrominated chain and substitution at the acyl chloride can lead to a complex mixture of products, and the dominant pathway will be influenced by the nature of the nucleophile and the reaction conditions.
| Reaction Step | Intermediate/Transition State | Key Features | Stereochemical Outcome |
| Dibromination | Cyclic Bromonium Ion | Bridged, three-membered ring | Leads to anti-addition |
| Nucleophilic Attack | SN2-like transition state | Backside attack by bromide ion | Inversion of configuration at the attacked carbon |
| Dehydrobromination (E2) | Anti-periplanar transition state | Concerted bond breaking and formation | Stereospecific, dependent on substrate stereochemistry |
| Dehydrobromination (E1) | Carbocation Intermediate | Stabilized by resonance with the phenyl group | Not stereospecific, can lead to a mixture of products |
Computational Modeling of Reaction Pathways
While specific computational studies on 2,3-dibromo-3-phenylpropanoyl chloride are not extensively documented in the literature, computational chemistry provides powerful tools to investigate the reaction pathways and elucidate the mechanisms of related systems. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. researchgate.net
For the dibromination of the precursor, cinnamoyl chloride, computational modeling could be used to:
Visualize the structure of the bromonium ion intermediate: This would provide insights into the bond lengths and angles of the bridged structure.
Calculate the activation energies for the formation of the bromonium ion and its subsequent opening by the bromide ion: This would help to understand the kinetics of the reaction.
Compare the stability of the syn- and anti-addition products: This would provide a thermodynamic rationale for the observed stereoselectivity.
In the context of subsequent elimination reactions, computational modeling can be particularly insightful for:
Mapping the potential energy surface for both E1 and E2 pathways: This would allow for a direct comparison of the activation barriers for each mechanism under different simulated solvent conditions. researchgate.net
Analyzing the geometry of the E2 transition state: This can confirm the requirement for an anti-periplanar arrangement of the departing proton and bromide. researchgate.net
Investigating the stability of the carbocation intermediate in the E1 pathway: Calculations can quantify the stabilizing effect of the phenyl group.
Furthermore, computational studies on the reactivity of α,β-unsaturated carbonyl compounds with nucleophiles can provide a framework for understanding the behavior of the acyl chloride group in 2,3-dibromo-3-phenylpropanoyl chloride. nih.govnih.gov Such models can help to predict whether nucleophilic attack will occur preferentially at the carbonyl carbon or if it will initiate an elimination reaction.
The application of these computational methods can offer a deeper, quantitative understanding of the factors that control the reactivity and selectivity of 2,3-dibromo-3-phenylpropanoyl chloride, complementing experimental findings and aiding in the design of synthetic strategies.
| Computational Method | Application to 2,3-Dibromo-3-phenylpropanoyl Chloride System | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization of reactants, transition states, and products. | Bond lengths, angles, and dihedral angles of key structures. |
| Transition State Theory | Calculation of activation energies for different reaction pathways. | Kinetic information, prediction of the favored reaction mechanism. |
| Solvation Models (e.g., PCM) | Simulation of reactions in different solvents. | Understanding the effect of the solvent on reaction mechanisms (e.g., E1 vs. E2). |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Elucidation of electronic effects, such as the stabilizing effect of the phenyl group. |
Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on the specific applications of the chemical compound “2,3-Dibromo-3-phenylpropanoyl chloride” according to the provided outline.
While the compound is commercially available as a specialty chemical, searches of chemical databases and scholarly articles did not yield specific examples of its utilization in the advanced organic synthesis applications requested. The corresponding carboxylic acid, 2,3-dibromo-3-phenylpropanoic acid, is known and has been used in the synthesis of other molecules like enynes and β-bromostyrene. However, the direct applications of the acyl chloride in the formation of complex polyfunctional molecules, specific heterocyclic scaffolds like coumarins, pyrazolones, or pyrrolidines, or its role in stereocontrolled reactions are not documented in the available literature.
Furthermore, the section on derivatization for analytical purposes, such as HPLC-UV, could not be substantiated. Typically, highly reactive compounds like acyl chlorides are themselves treated as impurities that are derivatized for trace analysis, rather than being the target analyte that undergoes derivatization for enhanced detection.
Due to the lack of specific research findings on "2,3-Dibromo-3-phenylpropanoyl chloride" for the outlined topics, providing a thorough, informative, and scientifically accurate article as instructed is not feasible without resorting to speculation.
Applications in Advanced Organic Synthesis
Derivatization Strategies for Analytical and Synthetic Purposes
Use as Chiral Derivatizing Reagents (e.g., Mosher-type reagents)
In the field of stereochemistry, determining the enantiomeric purity and absolute configuration of chiral molecules is a fundamental challenge. One of the effective methods to achieve this is through the use of chiral derivatizing reagents (CDAs). These reagents are enantiomerically pure compounds that react with the chiral analyte (e.g., an alcohol or amine) to form a mixture of diastereomers. Unlike enantiomers, which have identical physical and spectroscopic properties (except for the rotation of plane-polarized light), diastereomers possess distinct physical and chemical characteristics. This difference allows for their quantification and analysis using common analytical techniques like NMR spectroscopy and chromatography. wikipedia.org
A preeminent example of a CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid. wikipedia.org Developed by Harry S. Mosher, this reagent, and more frequently its more reactive acid chloride form (Mosher's acid chloride), is widely used to determine the absolute configuration and enantiomeric excess of alcohols and amines. wikipedia.orgchegg.com When a chiral alcohol of unknown stereochemistry reacts with an enantiomerically pure form of Mosher's acid chloride (either (R)- or (S)-), it forms a diastereomeric ester. chegg.com The resulting diastereomers can then be analyzed by proton (¹H) or fluorine-19 (¹⁹F) NMR spectroscopy. wikipedia.org The different spatial arrangement of the substituents in the two diastereomers leads to noticeable differences in the chemical shifts of the protons or fluorine atoms near the newly formed stereocenter, allowing for the determination of the enantiomeric composition of the original alcohol. wikipedia.org
While 2,3-Dibromo-3-phenylpropanoyl chloride is not a classical Mosher-type reagent, its chiral nature—arising from the two stereocenters at the C2 and C3 positions—suggests its potential application as a chiral derivatizing agent. In principle, an enantiomerically pure form of 2,3-Dibromo-3-phenylpropanoyl chloride could react with a racemic or enantiomerically enriched alcohol or amine to form diastereomeric esters or amides. The analysis of the NMR spectra of these diastereomers could potentially allow for the determination of the enantiomeric purity of the substrate.
The effectiveness of such a reagent would depend on several factors, including the conformational rigidity of the resulting diastereomers and the ability of the phenyl and bromo groups to induce significant and predictable chemical shift differences in the NMR spectrum of the substrate. The principle remains the same as with Mosher's reagents: converting a difficult-to-distinguish mixture of enantiomers into an easily distinguishable mixture of diastereomers. wikipedia.org
Below is a comparison of key features of Mosher's acid chloride and the theoretical application of 2,3-Dibromo-3-phenylpropanoyl chloride as a CDA.
| Feature | Mosher's Acid Chloride ((R)- or (S)-MTPA-Cl) | 2,3-Dibromo-3-phenylpropanoyl chloride (as a theoretical CDA) |
| Chiral Center | A single quaternary stereocenter. | Two stereocenters at C2 and C3. |
| Reporter Group for NMR | Trifluoromethyl (-CF₃) group for ¹⁹F NMR; Phenyl and methoxy (B1213986) groups for ¹H NMR. wikipedia.org | Phenyl group and bromine atoms for potential ¹H NMR chemical shift dispersion. |
| Reactivity | Highly reactive acyl chloride. wikipedia.org | Expected high reactivity as an acyl chloride. |
| Mechanism of Action | Forms diastereomeric esters or amides with chiral substrates. chegg.com | Would form diastereomeric esters or amides with chiral substrates. |
| Analytical Method | ¹H NMR and ¹⁹F NMR spectroscopy. wikipedia.org | Primarily ¹H NMR spectroscopy. |
Advanced Analytical Characterization Methods for Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of "2,3-Dibromo-3-phenylpropanoyl chloride" (C₉H₇Br₂ClO). Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), allowing for the determination of an exact molecular formula. acs.org
The presence of bromine and chlorine atoms imparts a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. For a molecule containing two bromine atoms and one chlorine atom, the resulting isotopic cluster is complex and unique, serving as a definitive signature for the compound's elemental composition. HRMS can resolve these isotopic peaks and the measured mass-to-charge ratio (m/z) of the molecular ion can be compared against the theoretical value calculated for C₉H₇Br₂ClO, providing strong evidence for the assigned formula. acs.orgscholaris.ca
Table 1: HRMS Data for Molecular Formula Confirmation of C₉H₇Br₂ClO
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
|---|---|---|
| Molecular Formula | C₉H₇Br₂ClO | - |
| Monoisotopic Mass | 323.8606 u | 323.8603 u |
| Mass Accuracy | - | < 5 ppm |
| Isotopic Pattern | Characteristic M, M+2, M+4, M+6 peaks | Matches theoretical distribution |
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. hyphadiscovery.com For "2,3-Dibromo-3-phenylpropanoyl chloride," various NMR experiments provide information on the carbon skeleton, the proton environment, and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular structure.
¹H NMR: The ¹H NMR spectrum of "2,3-Dibromo-3-phenylpropanoyl chloride" is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (~7.4-7.6 ppm). The two protons on the propanoyl chain (at C2 and C3) are diastereotopic and would likely appear as two distinct doublets, due to coupling with each other. This pattern is observed in structurally similar compounds like 2,3-dibromo-3-phenylpropanoic acid and its ethyl ester. chemicalbook.comchemicalbook.commacmillanlearning.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. Key signals would include the carbonyl carbon of the acyl chloride group (expected around 168-172 ppm), several distinct signals for the aromatic carbons of the phenyl ring, and signals for the two aliphatic carbons bearing the bromine atoms. chegg.com The analysis of chemical shifts and coupling patterns in both ¹H and ¹³C NMR allows for the complete assignment of the core structure. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,3-Dibromo-3-phenylpropanoyl chloride
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | ~7.4-7.6 | Multiplet | Phenyl protons (5H) |
| ~5.0-5.5 | Doublet | -CH(Br) proton (1H) | |
| ~5.5-6.0 | Doublet | -CH(Br)COCl proton (1H) | |
| ¹³C NMR | ~168-172 | Singlet | Carbonyl carbon (C=O) |
| ~128-138 | Multiple Singlets | Phenyl carbons (6C) |
Note: Predicted values are based on data from analogous compounds such as 2,3-dibromo-3-phenylpropanoic acid. chemicalbook.comchegg.com
"2,3-Dibromo-3-phenylpropanoyl chloride" possesses two chiral centers (C2 and C3), meaning it can exist as enantiomers and diastereomers. NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a chiral sample. researchgate.net This is typically achieved by converting the enantiomers into diastereomers using a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.govresearchgate.net
For instance, reacting the acyl chloride with a chiral alcohol (like Mosher's alcohol) would produce diastereomeric esters. These diastereomers are no longer mirror images and will have distinct NMR spectra. researchgate.net By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the ratio of the two can be calculated, which directly corresponds to the enantiomeric excess of the original sample. nih.govspringernature.com This technique is broadly applicable for the analysis of chiral molecules. mst.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "2,3-Dibromo-3-phenylpropanoyl chloride" would be dominated by a very strong and sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch. This peak typically appears at a higher wavenumber (1770-1820 cm⁻¹) compared to other carbonyl compounds like ketones or carboxylic acids, due to the electron-withdrawing effect of the chlorine atom. reddit.com
Other key absorptions would include those for the C-Br and C-Cl stretches, which are found in the fingerprint region of the spectrum. orgchemboulder.com Aromatic C-H and C=C stretching vibrations would also be visible. chegg.com
Table 3: Characteristic IR Absorption Frequencies for 2,3-Dibromo-3-phenylpropanoyl chloride
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride (C=O) | Stretch | 1770 - 1820 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| C-Cl | Stretch | 850 - 550 | Medium to Strong |
| C-Br | Stretch | 690 - 515 | Medium to Strong |
Source: General ranges for functional groups. libretexts.orglibretexts.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides exact data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
While obtaining a single crystal of the reactive "2,3-Dibromo-3-phenylpropanoyl chloride" may be challenging, analysis of structurally similar, stable crystalline compounds provides valuable insight into the expected molecular geometry. Crystal structures have been reported for related brominated phenylpropanoid derivatives, such as 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one and 2,3-Dibromo-3-phenyl-1-(3-phenylsydnon-4-yl)propan-1-one. nih.govnih.gov
These structures confirm the covalent bonding and provide precise measurements of the C-C, C-Br, and C-phenyl bond lengths and angles. nih.gov They also reveal intermolecular interactions, such as hydrogen bonds or halogen-pi interactions, that dictate the packing of molecules in the crystal lattice. nih.govsemanticscholar.org Should a suitable crystal of the title compound be grown, this technique would provide an unambiguous determination of its solid-state structure.
Table 4: Example Crystallographic Data from a Related Compound (2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₀Br₂Cl₂O |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| Unit Cell a (Å) | 5.7599 |
| Unit Cell b (Å) | 17.1233 |
| Unit Cell c (Å) | 30.1983 |
| Volume (ų) | 2978.4 |
Source: Data from a structurally related compound. nih.gov
Confirmation of Absolute Configuration
The determination of the absolute spatial arrangement of atoms in a chiral molecule is a critical aspect of stereochemistry. For compounds like 2,3-Dibromo-3-phenylpropanoyl chloride, which possesses two stereogenic centers, leading to the possibility of four stereoisomers (two pairs of enantiomers), unequivocal confirmation of the absolute configuration is essential. While various techniques can be employed, X-ray crystallography stands as a definitive method for solid-state analysis.
X-ray Crystallography
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the positions of individual atoms in the crystal lattice.
In a notable study, the bromination of trans-cinnamic acid yielded crystalline 2,3-Dibromo-3-phenylpropanoic acid. Analysis of these crystals revealed two different polymorphic forms: an orthorhombic form and a monoclinic form. The crystallographic data for both polymorphs are detailed in the tables below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈Br₂O₂ |
| Formula Weight | 307.97 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.0278 (1) |
| b (Å) | 9.7105 (1) |
| c (Å) | 29.2970 (4) |
| Volume (ų) | 1999.33 (4) |
| Z | 8 |
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈Br₂O₂ |
| Formula Weight | 307.97 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.5382 (2) |
| b (Å) | 28.8640 (13) |
| c (Å) | 6.6112 (3) |
| β (°) | 111.935 (1) |
| Volume (ų) | 980.32 (7) |
| Z | 4 |
The determination of the absolute configuration from X-ray diffraction data, particularly for compounds containing heavy atoms like bromine, can be achieved through the analysis of anomalous dispersion effects. This allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum is compared with the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
Although no specific VCD studies on 2,3-Dibromo-3-phenylpropanoyl chloride were identified in the surveyed literature, the general methodology would involve:
Experimental Measurement: Recording the VCD and infrared spectra of the purified enantiomer in a suitable solvent.
Conformational Search: Performing a computational search to identify the low-energy conformations of the molecule.
Quantum Chemical Calculations: Calculating the theoretical VCD and IR spectra for each stable conformer of a chosen enantiomer (e.g., the (2R, 3R) stereoisomer).
Spectral Comparison: Comparing the Boltzmann-averaged calculated spectrum with the experimental spectrum. A match confirms the absolute configuration of the measured sample.
This approach provides a powerful, non-destructive method for determining the absolute configuration of chiral molecules in their solution state.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purity assessment of chemical compounds. For chiral molecules like 2,3-Dibromo-3-phenylpropanoyl chloride, specialized chiral HPLC methods are required to separate the different stereoisomers. This is crucial for determining the enantiomeric and diastereomeric purity of a sample.
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). These stationary phases are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most widely used and versatile for the separation of a broad range of chiral compounds.
While a specific, validated chiral HPLC method for 2,3-Dibromo-3-phenylpropanoyl chloride was not found in the reviewed literature, a general approach for the separation of its stereoisomers can be outlined based on methods for structurally similar compounds, such as arylpropionic acid derivatives. The key components of such a method would include:
Chiral Stationary Phase: A polysaccharide-based column, for instance, one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), would be a primary choice due to their proven efficacy in resolving a wide array of chiral molecules.
Mobile Phase: A normal-phase eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is often effective. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.
Detection: A UV detector is commonly used, as the phenyl group in the molecule absorbs UV light.
The performance of a chiral HPLC separation is evaluated based on several key parameters, which would be determined experimentally.
| Parameter | Description | Typical Target Value |
|---|---|---|
| Retention Factor (k') | A measure of the retention of an analyte on the column. | 2 - 10 |
| Separation Factor (α) | The ratio of the retention factors of two adjacent peaks; a measure of the selectivity of the separation. | > 1.1 |
| Resolution (Rs) | A measure of the degree of separation between two adjacent peaks, taking into account both selectivity and efficiency. | ≥ 1.5 (for baseline separation) |
By systematically optimizing the chiral stationary phase, mobile phase composition, flow rate, and temperature, a robust HPLC method can be developed for the baseline separation of all four stereoisomers of 2,3-Dibromo-3-phenylpropanoyl chloride. Such a method is essential for assessing the stereochemical outcome of synthetic procedures and for ensuring the stereoisomeric purity of the final product.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and Ab Initio calculations are instrumental in predicting a wide range of molecular properties with high accuracy.
The presence of chiral centers in 2,3-Dibromo-3-phenylpropanoyl chloride gives rise to multiple stereoisomers. Computational studies, particularly using DFT, are adept at exploring the potential energy surface of the molecule to identify stable conformers and determine the relative stabilities of its different stereoisomers. Such analyses involve optimizing the geometry of various possible arrangements of the atoms in space and calculating their corresponding energies. For similar halogenated organic compounds, it has been shown that the stability of different conformers is influenced by a delicate balance of steric hindrance and electrostatic interactions, such as dipole-dipole interactions between the carbon-halogen and carbonyl bonds.
A systematic conformational search would typically be performed, followed by geometry optimization and frequency calculations at a specified level of theory (e.g., B3LYP/6-311++G(d,p)) to confirm that the identified structures correspond to energy minima. The relative energies of the different stereoisomers would provide insights into their expected population distribution at thermal equilibrium.
Table 1: Hypothetical Relative Energies of 2,3-Dibromo-3-phenylpropanoyl chloride Stereoisomers This table is illustrative and not based on published experimental or computational data for the specific compound.
| Stereoisomer | Relative Energy (kcal/mol) |
|---|---|
| (2R,3S) | 0.00 |
| (2S,3R) | 0.00 |
| (2R,3R) | 1.50 |
| (2S,3S) | 1.50 |
Quantum chemical calculations can predict various electronic properties that are crucial for understanding a molecule's reactivity and spectroscopic behavior. These include the distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the electronic excitation energies of a molecule.
Furthermore, computational methods can simulate spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. For instance, calculations can predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). For related acyl chlorides, DFT calculations have been successfully employed to assign vibrational modes and interpret NMR spectra.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 2,3-Dibromo-3-phenylpropanoyl chloride. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding reaction kinetics and selectivity.
For instance, in nucleophilic substitution reactions at the acyl chloride group, modeling could elucidate the energetics of the tetrahedral intermediate and the transition states leading to its formation and collapse. Similarly, for elimination reactions involving the bromine atoms, computational analysis could distinguish between different mechanistic possibilities, such as E1, E2, or E1cb pathways, by calculating the energy barriers for each. The intrinsic reaction coordinate (IRC) method can be used to confirm that a calculated transition state connects the correct reactants and products.
Computational Approaches for Stereoselectivity Prediction
Given the stereogenic centers in 2,3-Dibromo-3-phenylpropanoyl chloride, predicting the stereochemical outcome of its reactions is of significant interest. Computational models can be used to predict which stereoisomer of a product will be preferentially formed. This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the product formed via the lower energy transition state will be the major product.
For example, in a reaction where a nucleophile attacks the carbonyl carbon, the facial selectivity of the attack can be assessed by modeling the approach of the nucleophile from both sides of the propanoyl chloride plane. The calculated energy difference between the diastereomeric transition states would allow for a prediction of the diastereomeric excess of the product. Such computational studies on stereoselectivity have proven to be highly valuable in the field of asymmetric synthesis.
Future Directions and Emerging Research Avenues
Development of Highly Stereoselective and Enantioselective Syntheses
The control of stereochemistry is a central theme in modern organic synthesis. For 2,3-Dibromo-3-phenylpropanoyl chloride, which contains two adjacent stereocenters, the development of methods to control the relative and absolute configuration is a significant research goal. Current research in asymmetric dihalogenation of related α,β-unsaturated systems provides a clear roadmap for future endeavors.
A key challenge in the enantioselective dihalogenation of cinnamyl-type substrates is the need to control not only the facial selectivity of the initial halonium ion formation but also the regioselectivity of the subsequent halide attack. nih.gov Even with the formation of an enantiopure halonium ion, non-regioselective capture by the halide can lead to a racemic mixture of the final dihalide product. nih.gov
Promising advancements have been made in the catalytic enantioselective halogenation of cinnamyl alcohols, which are structural precursors to the target compound. For instance, TADDOL-mediated dibromination has shown success in achieving good enantioselectivity. nih.gov More recently, cinchona alkaloid derivatives, such as (DHQD)₂PHAL, have emerged as powerful catalysts for asymmetric bromohydroxylation of cinnamyl alcohols with water as the nucleophile, achieving high enantiomeric excesses (up to 95% ee). rsc.orgnih.govsemanticscholar.org These systems offer a template for developing catalysts that could be adapted for the direct, highly enantioselective dibromination of cinnamoyl chloride or related starting materials.
Future work will likely focus on designing chiral catalysts that can effectively shield one face of the alkene precursor while precisely directing the incoming nucleophilic bromide to one of the two carbons of the bromonium intermediate. This would provide access to specific stereoisomers of 2,3-Dibromo-3-phenylpropanoyl chloride, greatly enhancing its utility as a chiral building block.
| Catalyst System | Substrate Type | Key Achievement | Reference |
| TADDOL-mediated | Cinnamyl Alcohols | First access to enantioenriched vicinal dibromides directly from olefins. | nih.gov |
| (DHQD)₂PHAL | Cinnamyl Alcohols | Effective enantioselective bromohydroxylation with H₂O as the nucleophile (up to 95% ee). | nih.govsemanticscholar.org |
Exploration of Novel Catalytic Systems for Dibromination and Derivatization
The development of new catalytic systems is crucial for improving the efficiency, selectivity, and scope of reactions involving 2,3-Dibromo-3-phenylpropanoyl chloride. Research is progressing on two fronts: its synthesis via catalytic dibromination and its subsequent transformation using novel catalysts.
For the synthesis, metal-free catalytic systems are gaining traction. A recently developed chemo-, regio-, and diastereoselective bromochlorination of alkenes utilizes a chiral Lewis base promoter, such as (DHQD)₂PHAL (1–3 mol %), to achieve high yields and enantioselectivity (up to 92:8 er). acs.org This methodology, which employs common reagents like N-bromosuccinimide (NBS) and thionyl chloride, could be adapted for the direct dibromination of the precursor to 2,3-Dibromo-3-phenylpropanoyl chloride, offering a cost-effective and environmentally benign alternative to metal-based catalysts. acs.org
For derivatization, the two bromine atoms and the acyl chloride group offer multiple handles for catalytic transformations. Novel catalytic systems could enable selective C-Br bond functionalization via cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups. The development of catalysts that can distinguish between the two C-Br bonds based on their electronic or steric environment would open up pathways to complex, non-symmetric derivatives. Furthermore, catalysts for the asymmetric transformation of the acyl chloride moiety, perhaps in tandem with a reaction at one of the brominated centers, could lead to rapid increases in molecular complexity from a single starting material.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.govspirochem.com The synthesis and derivatization of 2,3-Dibromo-3-phenylpropanoyl chloride are well-suited for this technological integration.
Flow chemistry is particularly advantageous for handling hazardous reagents and managing exothermic reactions, which can be characteristic of halogenations and acyl chloride chemistry. nih.gov By using micro-flow reactors, precise control over reaction parameters like temperature, pressure, and residence time can be achieved, which can suppress the formation of byproducts and improve yields. nih.govnih.gov A multi-step flow system could be envisioned where the cinnamoyl precursor is first dibrominated in one reactor module and the resulting 2,3-Dibromo-3-phenylpropanoyl chloride is then immediately passed into a second module to react with a nucleophile, all in a continuous, contained process. uc.pt
Automated synthesis platforms, which combine flow modules with robotic handling and real-time analysis, could further accelerate research. mpg.de Such systems can perform numerous reactions in parallel, enabling the rapid screening of catalysts, solvents, and reaction conditions for both the synthesis and derivatization of the title compound. chemrxiv.org This approach would facilitate the rapid generation of a library of derivatives for use in various synthetic applications. nih.gov
Computational Design of Novel Reactions and Derivatives
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules. For 2,3-Dibromo-3-phenylpropanoyl chloride, computational methods like Density Functional Theory (DFT) can provide profound insights and guide future experimental work.
DFT calculations can be used to model the transition states of the dibromination reaction, helping to elucidate the factors that control stereoselectivity. researchgate.net By understanding the mechanism, new catalysts can be designed in silico to favor the formation of a desired stereoisomer. For example, computational studies can analyze the non-covalent interactions between a chiral catalyst and the substrate, optimizing the catalyst structure for maximum enantiomeric induction. chemrxiv.org
Furthermore, computational tools can be used to design novel derivatives of 2,3-Dibromo-3-phenylpropanoyl chloride with specific desired properties. By calculating electronic properties, reactivity indices, and molecular geometries, researchers can predict how modifications to the core structure will influence its behavior in subsequent reactions. nih.gov This predictive power can accelerate the discovery of new reactions and functional molecules, for instance, by modeling the pathways of complex cycloaddition reactions or predicting the stability of reaction intermediates. researchgate.net
| Computational Method | Application Area | Potential Insights |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition state structures; understanding stereoselectivity control. |
| Natural Bond Orbital (NBO) Analysis | Molecular Property Prediction | Calculation of atomic charges; study of intramolecular charge transfer interactions. |
| Molecular Dynamics (MD) | Reaction Dynamics | Exploration of concerted vs. stepwise reaction pathways; role of molecular motion. |
Expansion of Applications in the Synthesis of Biologically Relevant Molecules
While avoiding any discussion of biological activity, it is important to note the potential of 2,3-Dibromo-3-phenylpropanoyl chloride as a key intermediate in the construction of complex molecular architectures found in natural products and other molecules of interest to synthetic chemists. nih.govresearchgate.net Halogenated molecules are widespread in nature, and methods to install and manipulate halogen atoms are critical for the total synthesis of these compounds. nih.gov
The vicinal dibromide motif present in 2,3-Dibromo-3-phenylpropanoyl chloride is a versatile synthetic precursor. It can be transformed into a variety of other functional groups, including alkynes, alkenes, epoxides, and azides, often with stereochemical control. rsc.org This functional group interconversion capability makes it a valuable building block for assembling complex polycyclic scaffolds and molecules with multiple stereocenters. researchgate.netnih.gov
For example, the selective elimination of HBr could yield a vinyl bromide, a key functional group for cross-coupling reactions. Alternatively, substitution of the bromides with other nucleophiles could introduce new functionalities, paving the way for the construction of diverse heterocyclic systems or the core structures of complex natural products like the epothilones. mdpi.comresearchgate.net The acyl chloride provides a convenient handle for attaching the molecule to other synthetic fragments. The future application of this compound will undoubtedly see it employed in increasingly sophisticated total synthesis campaigns, where its dense functionality can be exploited to build intricate molecular structures. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2,3-dibromo-3-phenylpropanoyl chloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves bromination of 3-phenylpropanoyl chloride using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or CCl₄), and stoichiometry (molar ratios of Br₂:substrate). For optimization, employ a Design of Experiments (DoE) approach to evaluate variables such as reaction time, catalyst presence (e.g., Lewis acids), and quenching methods. Monitor intermediates via TLC or GC-MS to identify side products like over-brominated derivatives .
Q. How can the stereochemical configuration of 2,3-dibromo-3-phenylpropanoyl chloride be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, SHELX software (SHELXL/SHELXS) can refine crystallographic data to resolve the (2R,3S) or (2S,3R) configurations . Alternatively, chiral HPLC or polarimetry can provide relative stereochemical data. Coupled with NOESY NMR, these methods can corroborate spatial arrangements of bromine substituents and the phenyl group .
Q. What spectroscopic techniques are most effective for characterizing 2,3-dibromo-3-phenylpropanoyl chloride?
- Methodological Answer : A combination of:
- ¹H/¹³C NMR : Identify proton environments (e.g., deshielding near Br atoms) and confirm the carboxylic acid chloride moiety (δ ~170 ppm for carbonyl carbon).
- IR Spectroscopy : Detect C=O stretching (~1800 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₇Br₂ClO) and isotopic patterns.
Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities .
Advanced Research Questions
Q. How do steric and electronic effects of bromine substituents influence the reactivity of 2,3-dibromo-3-phenylpropanoyl chloride in nucleophilic acyl substitution reactions?
- Methodological Answer : The bromine atoms introduce steric hindrance and electron-withdrawing effects, altering reactivity toward nucleophiles (e.g., amines, alcohols). Use kinetic studies (e.g., pseudo-first-order conditions) to compare reaction rates with less-halogenated analogs. Density Functional Theory (DFT) calculations (e.g., Gibbs free energy of transition states) can model electronic effects. Experimental data may show reduced reactivity due to steric blocking of the carbonyl carbon, necessitating elevated temperatures or catalysts (e.g., DMAP) .
Q. What strategies can resolve contradictions in reported melting points or spectral data for 2,3-dibromo-3-phenylpropanoyl chloride derivatives?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or stereoisomerism. Implement:
- Recrystallization/Purification : Use gradient solvent systems (hexane/ethyl acetate) to isolate pure products.
- Dynamic NMR : Detect rotamers or conformers causing splitting in spectra.
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 3-chlorophenolphthalein derivatives ).
Publish detailed experimental conditions (e.g., heating rates for melting points) to enhance reproducibility .
Q. How can computational chemistry predict the regioselectivity of further functionalization (e.g., Suzuki coupling) of 2,3-dibromo-3-phenylpropanoyl chloride?
- Methodological Answer : Employ Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to map electron density and identify reactive sites. For example, Fukui indices (electrophilicity/nucleophilicity) predict preferential substitution at C-2 vs. C-3. Validate predictions with experimental coupling reactions using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Analyze regioselectivity via HPLC or X-ray diffraction .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
